α-苯基肉桂酸

描述

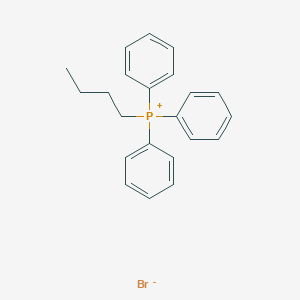

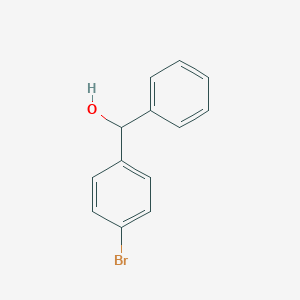

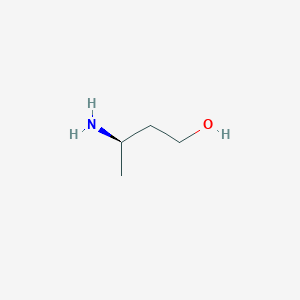

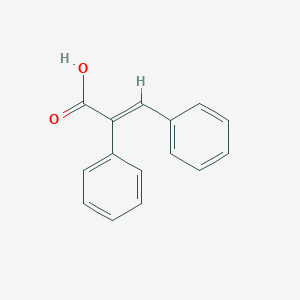

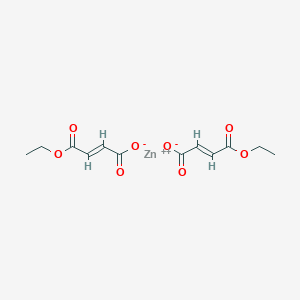

Alpha-Phenylcinnamic acid is a phenylpropanoid, more specifically, a derivative of cinnamic acid . It has the formula C15H12O2 and appears as an off-white crystalline solid . It is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction, but is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .

Synthesis Analysis

There are many ways to synthesize alpha-Phenylcinnamic acid. Some of the more popular methods of formation include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .

Molecular Structure Analysis

The molecular formula of alpha-Phenylcinnamic acid is C15H12O2 . The IUPAC name is (2E)-2,3-Diphenylprop-2-enoic acid . The InChI is InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ .

Physical And Chemical Properties Analysis

Alpha-Phenylcinnamic acid is a white to light yellow powder . It has a molar mass of 224.259 g/mol . It has a melting point of 172 to 174 °C and a boiling point of 224 to 225 °C . It is slightly soluble in water .

科学研究应用

用于硫脂检测的MALDI-MS基质

α-苯基肉桂酸: 衍生物已被研究用于其作为基质辅助激光解吸电离-质谱 (MALDI-MS)基质的有效性 。这些基质对于检测硫脂至关重要,硫脂是存在于复杂脑脂混合物中的阴离子脂类。这些基质的性能与其结晶特性及其形成氢键的能力有关,这些特性对于有效且无损地解吸生物分子至关重要。

对映选择性加氢催化剂

该化合物已被用于研究α-苯基肉桂酸在辛可尼定修饰的Pd/C商业催化剂上的对映选择性加氢 。此过程对于制药和精细化工生产具有重要意义,因为分子的手性对于它们的生物活性至关重要。

苯丙烷类化合物合成的中间体

α-苯基肉桂酸: 通常在本科实验室中合成以研究Perkin反应。 它作为其他更有用的苯丙烷类化合物的中间体或前体,这些化合物包括具有多种生物活性的天然产物 。

实验室化学品

从更广义上讲,α-苯基肉桂酸归类为实验室化学品,这意味着它在科学实验室的各种研究和开发活动中使用。 这包括它作为分析程序中试剂或校准标准的使用 。

安全和危害

Alpha-Phenylcinnamic acid is considered an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition in case of a spill or leak .

Relevant Papers

One relevant paper is “Cascade Reactions of α‐Phenylcinnamic Acid to Polycyclic Compounds Promoted by High Valent Transition Metal Halides” by Niccolò Bartalucci et al . The paper discusses the use of high valent transition metal halides in promoting cascade reactions of alpha-Phenylcinnamic acid to form polycyclic compounds .

作用机制

Target of Action

Alpha-Phenylcinnamic acid is a phenylpropanoid, more specifically, a derivative of cinnamic acid . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids . .

Biochemical Pathways

Alpha-Phenylcinnamic acid is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . The Perkin reaction is a chemical reaction used to synthesize cinnamic acids. It involves the condensation of aromatic aldehydes with acetic anhydride using sodium acetate as a base . .

Action Environment

The action of alpha-Phenylcinnamic acid may be influenced by various environmental factors. For instance, its solubility in water is slight , which could affect its distribution and bioavailability in aqueous environments. Additionally, it is known to be an irritant , suggesting that it may cause irritation in certain environments or under certain conditions.

生化分析

Biochemical Properties

It is known that phenolic compounds, which include phenylpropanoids like alpha-Phenylcinnamic acid, can interact with proteins, altering their structure and properties . These interactions can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Molecular Mechanism

It is known that phenolic compounds can interact with proteins, leading to changes in their structure and properties . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

(E)-2,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871015 | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91-48-5, 3368-16-9 | |

| Record name | (E)-α-Phenylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylcinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-diphenylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of alpha-phenylcinnamic acid in scientific research?

A1: Alpha-phenylcinnamic acid serves as a valuable tool in several research areas. It has been studied for its potential therapeutic benefits, particularly its inhibitory effects on arachidonate metabolism in leukocytes []. Additionally, its unique structural properties make it a useful substrate in exploring various chemical reactions, including enantioselective hydrogenation with cinchonidine-modified palladium catalysts [, ] and decarboxylation reactions using ionic liquids [].

Q2: Can you elaborate on the structural characteristics of alpha-phenylcinnamic acid and provide its molecular formula and weight?

A2: Alpha-phenylcinnamic acid is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol. Its structure consists of a benzene ring linked to a cinnamic acid moiety through a single bond at the alpha position of the cinnamic acid.

Q3: Several studies mention the "E" and "Z" isomers of alpha-phenylcinnamic acid. What is the significance of these isomers, and how do their properties differ?

A3: The "E" and "Z" designations refer to the geometrical isomers of alpha-phenylcinnamic acid, arising from the restricted rotation around the double bond in the cinnamic acid moiety. These isomers can exhibit different physical and chemical properties, impacting their reactivity and biological activity. For instance, research has focused on the enantioselective hydrogenation of (E)-alpha-phenylcinnamic acid to produce specific enantiomers of 2,3-diphenylpropionic acid, highlighting the importance of isomeric purity in certain applications [, ].

Q4: Are there any established analytical methods for detecting and quantifying alpha-phenylcinnamic acid and its metabolites in biological samples?

A4: While research on analytical methods specifically for alpha-phenylcinnamic acid and its metabolites is limited within the provided papers, a high-pressure liquid chromatographic method has been successfully employed to determine salicylsalicylic acid, aspirin, and salicylic acid in human plasma and urine []. This method, utilizing UV detection and specific extraction procedures, demonstrates the potential for adapting similar techniques to analyze alpha-phenylcinnamic acid and its metabolic products.

Q5: How is computational chemistry being utilized in research related to alpha-phenylcinnamic acid?

A5: Computational chemistry plays a crucial role in understanding the properties and behavior of alpha-phenylcinnamic acid. Researchers utilize molecular modeling techniques to investigate the structure and potential energy surfaces of its E and Z isomers []. Furthermore, bond order calculations on neutral molecules and radical cations of alpha-phenylcinnamic acid silylesters provide insights into their fragmentation patterns upon electron impact ionization [].

Q6: The Pschorr synthesis is mentioned in the context of alpha-phenylcinnamic acid. Can you elaborate on the significance of this reaction and its relevance to this compound?

A6: The Pschorr synthesis is a classic chemical reaction used to construct polycyclic aromatic compounds []. While not directly using alpha-phenylcinnamic acid itself, the reaction involves diazonium salt intermediates, similar to those potentially derived from alpha-phenylcinnamic acid derivatives. This reaction highlights the potential for synthesizing structurally complex molecules related to alpha-phenylcinnamic acid, expanding its utility in organic synthesis.

Q7: Some studies investigate the effects of alpha-phenylcinnamic acid derivatives. How do modifications to the basic structure of alpha-phenylcinnamic acid impact its activity?

A7: Modifications to the basic structure of alpha-phenylcinnamic acid, particularly the addition of hydroxyl groups to the phenyl rings, significantly influence its biological activity []. For example, 3,3',4-trihydroxystilbene, a derivative obtained by decarboxylation of an alpha-phenylcinnamic acid derivative, exhibits potent inhibitory effects on leukocyte lipoxygenase and cyclooxygenase activities. This highlights the potential for structure-activity relationship (SAR) studies to identify more potent and selective derivatives of alpha-phenylcinnamic acid for specific therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)